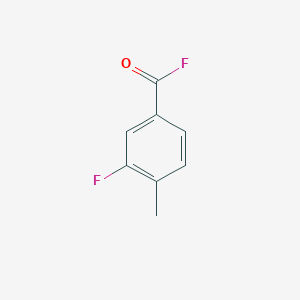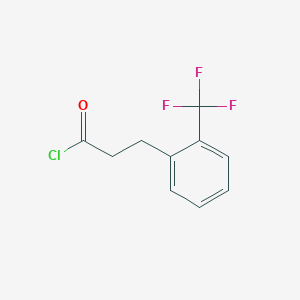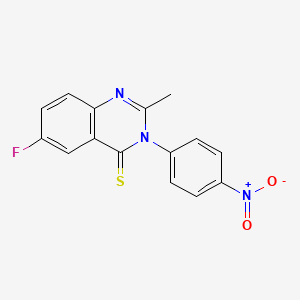
3-amino-N-cyclopropylpropanamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-cyclopropylpropanamide hydrochloride: is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol . It is a hydrochloride salt form of 3-amino-N-cyclopropylpropanamide, which is characterized by the presence of an amino group, a cyclopropyl group, and an amide group. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-cyclopropylpropanamide hydrochloride typically involves the reaction of cyclopropylamine with acrylonitrile to form 3-cyclopropylpropionitrile. This intermediate is then subjected to hydrogenation in the presence of a catalyst to yield 3-amino-N-cyclopropylpropanamide. Finally, the amide is treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-amino-N-cyclopropylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
3-amino-N-cyclopropylpropanamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-amino-N-cyclopropylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways . The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The amide group can participate in various biochemical reactions, modulating the activity of enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
- 3-amino-N-cyclopropylpropanamide
- Cyclopropylamine
- Acrylonitrile
Comparison: 3-amino-N-cyclopropylpropanamide hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility and stability compared to its free base form. The cyclopropyl group imparts rigidity to the molecule, influencing its reactivity and interaction with biological targets. Compared to cyclopropylamine and acrylonitrile, this compound exhibits distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C6H13ClN2O |
|---|---|
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
3-amino-N-cyclopropylpropanamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-3-6(9)8-5-1-2-5;/h5H,1-4,7H2,(H,8,9);1H |
InChI-Schlüssel |
XTDNYVUVQOATHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate](/img/structure/B15289189.png)




![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)

